1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone
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Overview
Description
1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone is a complex organic compound that features a benzothiazole ring, a piperazine ring, and a phenylethanone moiety.
Mechanism of Action
Target of Action
Similar compounds have been shown to targetcyclo-oxygenase (COX) enzymes . These enzymes, specifically COX-1 and COX-2, play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway . This pathway involves the conversion of arachidonic acid to prostaglandins and leukotrienes, which is catalyzed by COX and 5-lipoxygenase pathways, respectively . By inhibiting COX enzymes, the compound can reduce the production of prostaglandins, leading to anti-inflammatory effects .
Pharmacokinetics
The compound’s drug likeness or “drugability” can be evaluated according to lipinski’s rule of five (ro5), which considers factors like molecular weight, hydrogen bond donors and acceptors, lipophilicity, and molar refractivity .
Result of Action
The inhibition of COX enzymes and the subsequent reduction in prostaglandin production can lead to significant anti-inflammatory and analgesic activities . This can result in a decrease in inflammation and pain at the sites where the compound is active .
Preparation Methods
The synthesis of 1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone typically involves multi-step procedures. One common synthetic route includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl)piperidine hydrochloride . The reaction conditions often involve the use of solvents like toluene and purification steps such as activated carbon treatment and distillation .
Chemical Reactions Analysis
1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration reactions can be performed using reagents like chlorine or nitric acid
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential in inhibiting certain enzymes and proteins, making it useful in biochemical studies.
Medicine: Its anti-inflammatory and antibacterial properties are being explored for developing new therapeutic agents
Industry: It can be used in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar compounds to 1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone include other benzothiazole derivatives and piperazine-containing molecules. These compounds often share similar biological activities but may differ in their potency, selectivity, and pharmacokinetic properties . Examples of similar compounds include:
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides
- 3-(piperazin-1-yl)-1,2-benzothiazole derivatives .
Properties
IUPAC Name |
1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3OS/c20-15-6-7-16-17(13-15)25-19(21-16)23-10-8-22(9-11-23)18(24)12-14-4-2-1-3-5-14/h1-7,13H,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPWKZUBZWRHJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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